molecular formula C26H29N3O3 B2526774 N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-62-6

N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2526774
CAS No.: 919972-62-6
M. Wt: 431.536
InChI Key: GVYBZOPFVMTFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide: is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a furan ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the dimethylphenoxy group. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, resulting in the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is explored for its applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to certain receptors in the body, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular functions. The furan ring and dimethylphenoxy group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-(1-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide stands out due to its unique combination of a benzodiazole ring, furan ring, and dimethylphenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[1-[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-12-13-21(17-19(18)2)31-15-7-6-14-29-23-10-5-4-9-22(23)28-25(29)20(3)27-26(30)24-11-8-16-32-24/h4-5,8-13,16-17,20H,6-7,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYBZOPFVMTFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.